molecular formula C26H30N4O14 B586932 5,5'-Dinitro-BAPTA-tetramethyl Ester CAS No. 125367-35-3

5,5'-Dinitro-BAPTA-tetramethyl Ester

Cat. No. B586932
CAS RN: 125367-35-3
M. Wt: 622.54
InChI Key: CWTBXUYZCDEHTB-UHFFFAOYSA-N
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Description

5,5’-Dinitro-BAPTA-tetramethyl Ester is a nitrated tetramethyl ester derivative of BAPTA . It is a highly selective calcium chelating reagent . This compound has been used in various scientific research applications due to its unique properties.


Molecular Structure Analysis

The molecular formula of 5,5’-Dinitro-BAPTA-tetramethyl Ester is C26H30N4O14 . The IUPAC name is methyl 2- [2- [2- [2- [bis (2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N- (2-methoxy-2-oxoethyl)-4-nitroanilino]acetate . The molecular weight is 622.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5’-Dinitro-BAPTA-tetramethyl Ester include a molecular weight of 622.5 g/mol . It has a complex structure with multiple functional groups, including nitro groups and ester groups .

Scientific Research Applications

  • Dissociation Constants of BAPTA-type Calcium Buffers : This study determined the calcium dissociation constants of several BAPTA-type buffers, including 5,5'-Dinitro-BAPTA, revealing their range and potential applications in controlling calcium levels in biological systems (Pethig et al., 1989).

  • Intracellular Free Calcium Concentration in Intact Hearts : Researchers used a derivative of BAPTA to measure intracellular free Ca2+ concentration in perfused hearts, providing insights into excitation-contraction coupling and cellular injury during ischemia and reperfusion (Marbán et al., 1987).

  • Influence on Human Erythrocyte under Hyperthermia : A study investigated the effects of Bapta Tetramethyl Ester on human erythrocytes exposed to high temperatures, suggesting its potential in understanding cellular responses to stress conditions (Luo, 1991).

  • Endothelial Production of Prostacyclin : BAPTA derivatives, including 5,5'-Dinitro-BAPTA, were found to influence prostacyclin production in endothelial cells, hinting at its role in arachidonate metabolism and cellular signaling processes (Boeynaems et al., 1993).

  • Neuroprotective Cell-Permeant Ca2+ Chelators : This research explored the mechanisms by which BAPTA-type chelators, including 5,5'-Dinitro-BAPTA, protect neurons against excitotoxic and ischemic injury, offering insights into their potential therapeutic applications in neuroprotection (Tymianski et al., 1994).

  • Determination of Intracellular Calcium in Vivo : Another study utilized a derivative of BAPTA to measure intracellular calcium concentrations in vivo, contributing to our understanding of calcium dynamics in physiological and pathological conditions (Song et al., 1995).

Mechanism of Action

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For example, it has been used to measure intracellular free Ca2+ concentration in perfused hearts, providing insights into excitation-contraction coupling and cellular injury during ischemia and reperfusion. It has also been used in the preparation of lipophilic calcium-sensitive fluorescent dyes for characterization of calcium translocation across the plasma membrane .

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTBXUYZCDEHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110488
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dinitro-BAPTA-tetramethyl Ester

CAS RN

125367-35-3
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125367-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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